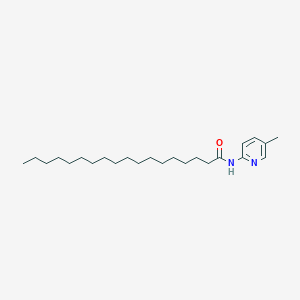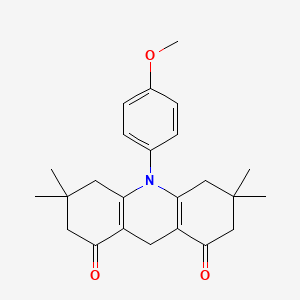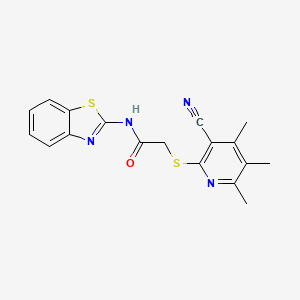![molecular formula C19H22N2O3S B11562045 2-(benzylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11562045.png)
2-(benzylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a dimethoxyphenylmethylidene moiety
Métodos De Preparación
The synthesis of 2-(benzylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide typically involves multiple steps. One common method includes the reaction of 4,5-dihydro-thiazole-2-thiol with benzyl bromides in methanol/Na2CO3 conditions . This reaction yields substituted benzylsulfanyl derivatives, which can then be further reacted with appropriate reagents to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(benzylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or other reduced derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a corrosion inhibitor for carbon steel under dynamic supercritical CO2 flow conditions . This application is particularly relevant in industrial settings where corrosion resistance is crucial. Additionally, its unique structure makes it a candidate for further exploration in drug development and other biomedical applications.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide involves its interaction with molecular targets and pathways within a given system. For instance, as a corrosion inhibitor, it forms a protective film on the surface of metals, preventing the interaction of corrosive agents with the metal surface . This protective film is formed through adsorption and subsequent chemical reactions that stabilize the metal surface.
Comparación Con Compuestos Similares
2-(benzylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide can be compared with other similar compounds such as 2-benzylsulfanyl-1H-benzimidazole and 2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole hydrochloride These compounds share the benzylsulfanyl group but differ in their overall structure and specific applications
Propiedades
Fórmula molecular |
C19H22N2O3S |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C19H22N2O3S/c1-14(25-13-15-7-5-4-6-8-15)19(22)21-20-12-16-9-10-17(23-2)18(11-16)24-3/h4-12,14H,13H2,1-3H3,(H,21,22)/b20-12+ |
Clave InChI |
JWEWTKOSJZFEFO-UDWIEESQSA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC)OC)SCC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC)OC)SCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-chlorophenoxy)propanehydrazide](/img/structure/B11561971.png)
![N-[4-methoxy-3-({[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11561975.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-6-(hydroxymethyl)pyridine-3-carbohydrazide](/img/structure/B11561976.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11561980.png)
![2-benzyl-N'~1~,N'~3~-bis{(E)-[4-(octyloxy)phenyl]methylidene}propanedihydrazide](/img/structure/B11561999.png)
![4-(biphenyl-4-yl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11562002.png)
![2-[(3-Methylphenyl)amino]-N'-[(1E)-1-phenylheptylidene]acetohydrazide](/img/structure/B11562005.png)
![4-bromo-2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11562007.png)
![3',4'-Dichloro-3-[(4-methoxybenzoyl)hydrazono]butyranilide](/img/structure/B11562014.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11562021.png)


![N-(2-methoxy-5-methyl-phenyl)-3-[[2-(1-naphthyl)acetyl]hydrazono]butyramide](/img/structure/B11562030.png)
